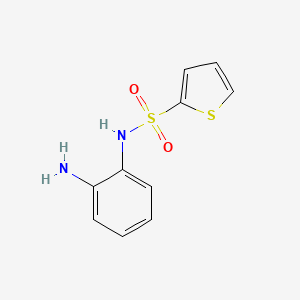

N-(2-aminophenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

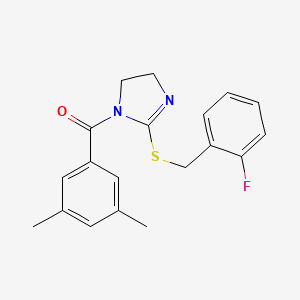

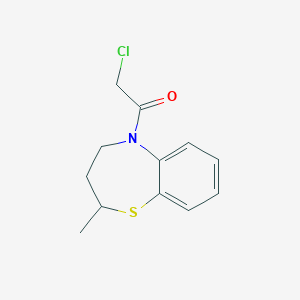

WYE-175827は、N-(2-アミノフェニル)-2-チオフェンスルホンアミドとしても知られており、分子式C10H10N2O2S2の化学化合物です。チオフェン環とスルホンアミド基を含む独特の構造が特徴です。

準備方法

合成経路と反応条件

WYE-175827の合成は、一般的に2-アミノフェニルアミンとチオフェン-2-スルホニルクロリドの反応によって行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は通常、室温で数時間撹拌され、反応が完了するまで続行されます。 生成物は、再結晶またはカラムクロマトグラフィーによって精製され、純粋なWYE-175827が得られます .

工業生産方法

WYE-175827の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボ規模の合成プロセスをスケールアップすることが含まれます。これには、収率と純度を最大化するために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。 工業生産では、効率とスケーラビリティを高めるために、連続フロー反応器を使用することもあります .

化学反応の分析

反応の種類

WYE-175827は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応は、スルホンアミド基をアミンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: アミン。

科学研究への応用

WYE-175827は、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性について調査されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。

科学的研究の応用

WYE-175827 has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

WYE-175827の作用機序には、特定の分子標的との相互作用が含まれます。活性部位に結合することによって特定の酵素を阻害し、それらの活性を阻害すると考えられています。この阻害は、さまざまな生化学的経路を混乱させ、化合物の観察された効果につながります。 関与する正確な分子標的と経路はまだ調査中ですが、予備的な研究では、WYE-175827は炎症や細胞増殖に関連するシグナル伝達経路に影響を与える可能性があることを示唆しています .

類似化合物との比較

WYE-175827は、次のような他のスルホンアミド含有化合物と比較することができます。

スルファニルアミド: よく知られた抗生物質。

スルファチアゾール: 同様のスルホンアミド基を持つ別の抗生物質。

チオフェン-2-スルホンアミド: 同様のチオフェン環構造を持つ化合物.

独自性

WYE-175827は、チオフェン環とスルホンアミド基の特定の組み合わせによってユニークであり、これは明確な化学的および生物学的特性を与えます。 この独自性は、研究と潜在的な治療用途のための貴重な化合物になります .

特性

IUPAC Name |

N-(2-aminophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBCMONERKOXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182499-85-0 |

Source

|

| Record name | N-(2-aminophenyl)thiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2804426.png)

![methyl 3-({[(4-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2804427.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)

![tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B2804435.png)

![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2804436.png)

![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)